molecular formula C24H23N5O3 B356342 17-(3,5-dimethoxyphenyl)-14-methyl-13-propyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one CAS No. 844448-81-3

17-(3,5-dimethoxyphenyl)-14-methyl-13-propyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

Cat. No.: B356342
CAS No.: 844448-81-3
M. Wt: 429.5g/mol
InChI Key: BEDOYBUOCKCJTA-UHFFFAOYSA-N
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Description

11-(3,5-dimethoxyphenyl)-2-methyl-3-propyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is a complex heterocyclic compound. It features a unique structure that combines pyrimidine, pyrrole, and quinoxaline rings, making it an interesting subject for research in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3,5-dimethoxyphenyl)-2-methyl-3-propyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in ethanol, the mixture is refluxed in the presence of glacial acetic acid .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also crucial .

Chemical Reactions Analysis

Types of Reactions

11-(3,5-dimethoxyphenyl)-2-methyl-3-propyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoxaline derivative with additional oxygen-containing groups, while reduction could produce a more saturated compound .

Scientific Research Applications

11-(3,5-dimethoxyphenyl)-2-methyl-3-propyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 11-(3,5-dimethoxyphenyl)-2-methyl-3-propyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-b]quinoxaline derivatives: These compounds share a similar core structure but may have different substituents.

    Pyrimidine derivatives: These compounds contain the pyrimidine ring but lack the additional fused rings.

Uniqueness

11-(3,5-dimethoxyphenyl)-2-methyl-3-propyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

844448-81-3

Molecular Formula

C24H23N5O3

Molecular Weight

429.5g/mol

IUPAC Name

17-(3,5-dimethoxyphenyl)-14-methyl-13-propyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

InChI

InChI=1S/C24H23N5O3/c1-5-10-28-14(2)25-22-20(24(28)30)21-23(27-19-9-7-6-8-18(19)26-21)29(22)15-11-16(31-3)13-17(12-15)32-4/h6-9,11-13H,5,10H2,1-4H3

InChI Key

BEDOYBUOCKCJTA-UHFFFAOYSA-N

SMILES

CCCN1C(=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC(=CC(=C5)OC)OC)C

Canonical SMILES

CCCN1C(=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC(=CC(=C5)OC)OC)C

Origin of Product

United States

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